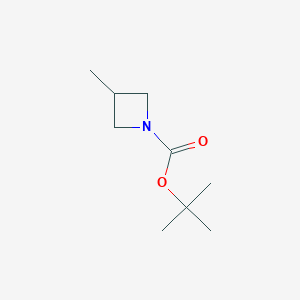
Tert-butyl 3-methylazetidine-1-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
- Tert-butyl 3-methylazetidine-1-carboxylate plays a role in the synthesis of various chemical compounds. For example, it is involved in the stereoselective hydroformylation of oxazoline derivatives to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Similarly, it is used in the efficient preparation of various quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Chiral Auxiliary and Dipeptide Synthesis
- This compound is used as both a chiral auxiliary and a chiral building block in dipeptide synthesis. It is instrumental in preparing enantiomerically pure compounds, showcasing its utility in stereoselective chemical synthesis (Studer, Hintermann, & Seebach, 1995).
Novel Compounds and Antibacterial Agents
- Novel cytotoxic compounds have been synthesized from tert-butyl 3-methylazetidine-1-carboxylate, indicating its potential in developing new drugs (Ali et al., 1995). Additionally, it aids in synthesizing new 2-arylthiazolidine-4-carboxylic acid derivatives with antibacterial properties (Song et al., 2009).
Heterocycle Synthesis
- The compound is used in preparing various functionalized azetidines, which are valuable in organic chemistry for creating heterocyclic compounds (Stankovic et al., 2012).
Synthesis of Fluoroalkyl-Substituted Compounds
- It is also involved in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, indicating its versatility in generating compounds with potential pharmaceutical applications (Iminov et al., 2015).
Gram-Scale Synthesis and Modification
- The compound is used in gram-scale syntheses and modifications, such as the synthesis of protected 3-haloazetidines and azetidine-3-carboxylic acids (Ji, Wojtas, & Lopchuk, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-methylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHOMRSRWAPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methylazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






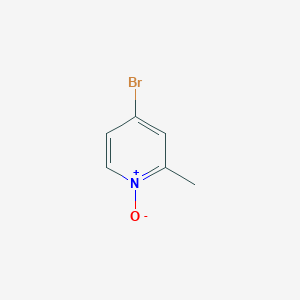
![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)
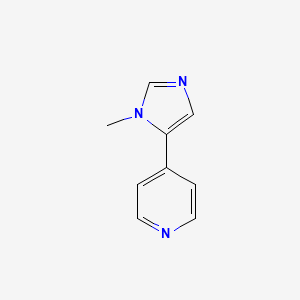
![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)

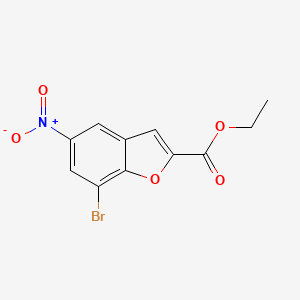

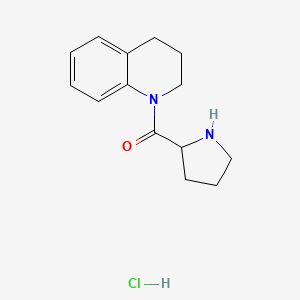

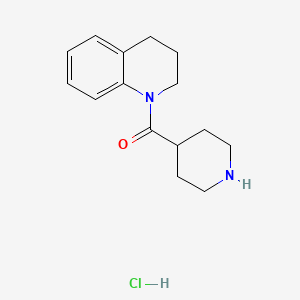
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)